
2-Iodo-3-methylpent-2-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Iodo-3-methylpent-2-ene is an organic compound with the molecular formula C₆H₁₁I It is a halogenated alkene, characterized by the presence of an iodine atom attached to the second carbon of a pentene chain, which also has a methyl group attached to the third carbon
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Iodo-3-methylpent-2-ene can be synthesized through several methods. One common approach involves the hydroiodination of 3-methylpent-2-yne. This reaction typically requires the use of hydroiodic acid (HI) as the iodine source and proceeds under mild conditions. The reaction can be represented as follows:
CH3C(CH3)=CHCH2CH3+HI→CH3C(CH3)=CHCH2CH2I
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-Iodo-3-methylpent-2-ene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of alcohols.
Elimination Reactions: The compound can undergo elimination reactions to form alkenes.
Addition Reactions: The double bond in the compound can participate in addition reactions with halogens, hydrogen halides, and other electrophiles.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Elimination: Strong bases like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) in ethanol or tert-butanol.
Addition: Halogens (Cl₂, Br₂) or hydrogen halides (HCl, HBr) in inert solvents like dichloromethane (CH₂Cl₂).
Major Products
Substitution: Formation of 3-methylpent-2-en-2-ol.
Elimination: Formation of 3-methylpent-2-yne.
Addition: Formation of dihalogenated or halohydrin products.
Wissenschaftliche Forschungsanwendungen
2-Iodo-3-methylpent-2-ene has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential precursor for the synthesis of pharmaceutical compounds.
Material Science: Utilized in the preparation of polymers and advanced materials with specific properties.
Chemical Biology: Employed in the study of biological pathways and mechanisms involving halogenated compounds.
Wirkmechanismus
The mechanism of action of 2-iodo-3-methylpent-2-ene in chemical reactions involves the reactivity of the iodine atom and the double bond. The iodine atom, being a good leaving group, facilitates nucleophilic substitution and elimination reactions. The double bond allows for addition reactions with electrophiles. The molecular targets and pathways involved depend on the specific reaction and conditions used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Bromo-3-methylpent-2-ene
- 2-Chloro-3-methylpent-2-ene
- 2-Fluoro-3-methylpent-2-ene
Uniqueness
2-Iodo-3-methylpent-2-ene is unique due to the presence of the iodine atom, which is larger and more polarizable than other halogens. This results in different reactivity patterns and makes it a valuable compound in synthetic chemistry. The iodine atom also enhances the compound’s ability to participate in specific reactions, such as cross-coupling reactions, which are less efficient with other halogenated analogs.
Eigenschaften
CAS-Nummer |
921224-26-2 |
|---|---|
Molekularformel |
C6H11I |
Molekulargewicht |
210.06 g/mol |
IUPAC-Name |
2-iodo-3-methylpent-2-ene |
InChI |
InChI=1S/C6H11I/c1-4-5(2)6(3)7/h4H2,1-3H3 |
InChI-Schlüssel |
RZMRADNWRMHMKJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=C(C)I)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Acetic acid;2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethyldisulfanyl]ethoxy]ethoxy]ethanol](/img/structure/B14187982.png)
![[3-({[Tri(propan-2-yl)silyl]oxy}methyl)cyclohex-3-en-1-yl]methanol](/img/structure/B14187983.png)
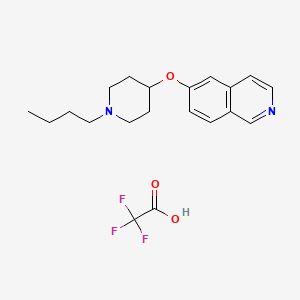
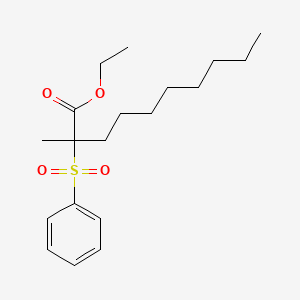
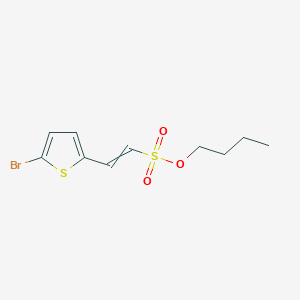
![N-[3-(3,5-dichlorophenoxy)pyridin-4-yl]methanesulfonamide](/img/structure/B14188013.png)

![1,3-Dimethyl-4H-furo[3,4-c][1]benzopyran-4-one](/img/structure/B14188045.png)
![9,9-Bis(2-ethylhexyl)-2,7-bis[2-(4-methoxyphenyl)ethenyl]-9H-fluorene](/img/structure/B14188049.png)
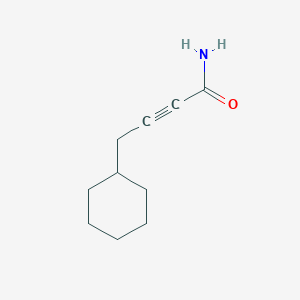
![4,4'-[[1,1'-Binaphthalene]-2,2'-diylbis(oxy)]dibenzaldehyde](/img/structure/B14188052.png)

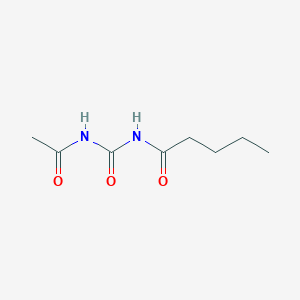
![Pyrimidinium, 1,4,6-trimethyl-2-[2-(methylamino)-2-oxoethyl]-, iodide](/img/structure/B14188069.png)
